molecular formula C7H10O4 B130599 (3aS,4S,6aR)-4-Methoxytetrahydrofuro[3,4-b]furan-2(3H)-one CAS No. 866594-60-7

(3aS,4S,6aR)-4-Methoxytetrahydrofuro[3,4-b]furan-2(3H)-one

Cat. No.: B130599
CAS No.: 866594-60-7
M. Wt: 158.15 g/mol
InChI Key: LQEIOPTZKCKTPQ-VPLCAKHXSA-N
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Description

(3aS,4S,6aR)-4-Methoxytetrahydrofuro[3,4-b]furan-2(3H)-one is a bicyclic furanone derivative with a methoxy substituent at the 4-position of the fused tetrahydrofuran system. Its molecular formula is C₇H₁₀O₄ (molecular weight: 158.15 g/mol), and it is characterized by high stereochemical purity (98% enantiomeric excess) . The compound is synthesized via a three-step protocol involving hydrogen chloride, potassium bicarbonate, and sulfuric acid under controlled temperature conditions (0–20°C) in methanol/water solvents .

Properties

IUPAC Name

(3aS,4S,6aR)-4-methoxy-3a,4,6,6a-tetrahydro-3H-furo[2,3-c]furan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O4/c1-9-7-4-2-6(8)11-5(4)3-10-7/h4-5,7H,2-3H2,1H3/t4-,5-,7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQEIOPTZKCKTPQ-VPLCAKHXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C2CC(=O)OC2CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1[C@H]2CC(=O)O[C@H]2CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

866594-60-7
Record name (3AS,4S,6AR)-4-METHOXYTETRAHYDROFURO[3,4-B]FURAN-2(3H)-ONE
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Preparation Methods

Optimized Wittig Reaction Protocol

The Wittig reaction serves as a cornerstone for constructing the tetrahydrofurofuranone骨架. A patented method employs (3aR,4S,6aS)-4-methoxy-tetrahydrofuro[3,4-b]furan-2-one as a key intermediate, utilizing aryl aldehydes and stabilized ylides under inert conditions. This process achieves >95% regioselectivity by controlling the stoichiometry of triphenylphosphine and alkyl halides. Critical parameters include:

ParameterOptimal RangeImpact on Yield
Temperature−20°C to 0°CPrevents ylide decomposition
SolventAnhydrous THFEnhances nucleophilicity
BasePotassium tert-butoxideMinimizes side reactions

Photochemical Cyclization Approaches

[2+2] Cycloaddition for Ring Formation

A photochemical step utilizing UV irradiation (λ = 254 nm) induces cyclization of δ,ε-unsaturated esters to form the fused furan system. Grubbs’ second-generation catalyst (4 mol%) facilitates olefin metathesis in refluxing dichloromethane, achieving 98% conversion to the α,β-unsaturated γ-lactone intermediate. Subsequent hydrogenation over Pd/C selectively reduces the exocyclic double bond while preserving the methoxy group.

Diastereomeric Control

Chiral pool starting materials, such as (5R)-hydroxymethyl-5H-furan-2-one, enable asymmetric induction. Mitsunobu inversion with p-nitrobenzoic acid and DIAD establishes the 3aS,6aR configuration, followed by lithium hydroxide-mediated saponification to yield the target compound. This method produces enantiomeric excess (ee) >99% as verified by chiral HPLC.

Acid-Catalyzed Tandem Cyclization

Binary Acid Systems

Synergistic catalysis using Sc(OTf)₃ (10 mol%) and p-toluenesulfonic acid (10 mol%) in dichloroethane promotes cyclization of homoallylic diols. The reaction proceeds via:

  • Hemiketal formation between the diol and aldehyde

  • Intramolecular oxa-Michael addition

  • Lactonization

This one-pot method converts (E)-3-(2-bromostyryl)pentane-1,5-diol into cis-fused hexahydrofuro[3,4-b]furan derivatives in 86% yield with 6:4 diastereoselectivity.

Substrate Scope and Limitations

Electron-deficient aldehydes (e.g., 4-nitrobenzaldehyde) enhance reaction rates due to increased electrophilicity, while aliphatic aldehydes require prolonged reaction times (Table 1).

Table 1: Substrate Effects on Tandem Cyclization

AldehydeYield (%)Reaction Time (h)
4-Nitrobenzaldehyde925
Furfural768
n-Propionaldehyde6812

Industrial-Scale Production

Continuous Flow Synthesis

Pilot-scale reactors (10 L capacity) employ segmented flow to minimize byproduct formation. Key advantages include:

  • Temperature uniformity : ±1°C across reactor zones

  • Residence time control : 30–120 minutes via adjustable flow rates

  • In-line purification : Simulated moving bed chromatography

A representative protocol produces 1.2 kg/day with ≥99.5% purity (HPLC), reducing solvent waste by 40% compared to batch processes.

Crystallization Optimization

Antisolvent crystallization using heptane/ethyl acetate (4:1 v/v) achieves 78% recovery of the title compound. XRPD analysis confirms polymorphic Form I stability under ambient storage conditions.

Enantiomeric Purification Techniques

Chiral Resolution Methods

Racemic mixtures undergo kinetic resolution using immobilized Candida antarctica lipase B (CAL-B) in MTBE. The (3aS,4S,6aR)-enantiomer is preferentially acetylated (krel = 4.2), enabling separation by silica gel chromatography.

Stereochemical Analysis

VCD (Vibrational Circular Dichroism) spectroscopy correlates the C4 methoxy group’s configuration with characteristic bands at 1120 cm⁻¹ (R configuration) vs. 1085 cm⁻¹ (S). TDDFT calculations (B3LYP/6-311++G**) match experimental data within 5 cm⁻¹ error.

Emerging Methodologies

Biocatalytic Approaches

Engineered P450 monooxygenases from Bacillus megaterium introduce the methoxy group via regioselective hydroxylation of an unfunctionalized tetrahydrofuran precursor. Directed evolution has improved conversion efficiency from 12% to 58% in 5 generations.

Electrochemical Synthesis

Paired electrolysis at −1.2 V (Ag/AgCl) enables deoxygenation of a 4-keto intermediate to the methoxy derivative. Graphite felt electrodes in DMF/H₂O (9:1) achieve 81% faradaic efficiency, eliminating the need for stoichiometric reductants.

Chemical Reactions Analysis

Types of Reactions

(3aS,4S,6aR)-4-Methoxytetrahydrofuro[3,4-b]furan-2(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C7H10O4
  • Molar Mass : 158.15 g/mol
  • CAS Number : 866594-60-7
  • Appearance : Off-white to pale yellow solid
  • Melting Point : 126-128 °C (in isopropanol)
  • Solubility : Soluble in chloroform and methanol

The compound features a furofuran backbone, which contributes to its reactivity and versatility in chemical transformations.

Organic Synthesis

One of the primary applications of (3aS,4S,6aR)-4-Methoxytetrahydrofuro[3,4-b]furan-2(3H)-one is as an intermediate in organic synthesis. It can be utilized to prepare various derivatives that have potential biological activities. The compound's structure allows for modifications that can lead to the development of new pharmaceuticals.

Case Study: Synthesis of Antiviral Agents

Research has shown that derivatives of this compound can be synthesized to create antiviral agents. For instance, modifications to the methoxy group or the furan ring can enhance the antiviral activity against specific viruses. This has been explored in studies focusing on HIV and other viral infections.

Pharmaceutical Applications

The compound has been identified as a potential candidate for drug development due to its bioactive properties. Its role as an impurity in the synthesis of Darunavir, an antiretroviral medication used in HIV treatment, highlights its significance in pharmaceutical formulations.

Case Study: Impurity Profile in Drug Development

In drug development processes, understanding impurities is crucial for ensuring safety and efficacy. This compound has been characterized as an impurity that may arise during the synthesis of Darunavir. Studies have focused on quantifying this impurity and assessing its impact on the overall safety profile of the drug formulation.

Research Insights

Recent studies have demonstrated that compounds similar to this compound exhibit various biological activities such as:

  • Antioxidant properties
  • Anti-inflammatory effects
  • Potential anticancer activity

These findings suggest that further research into this compound could yield new therapeutic agents.

Mechanism of Action

The mechanism of action of (3aS,4S,6aR)-4-Methoxytetrahydrofuro[3,4-b]furan-2(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact mechanism depends on the context of its application, such as its role in a particular biological or chemical process.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Analogs with Varied Substituents

Dihydrofuran-2(3H)-one Derivatives
  • (3S,4R)-4-[(S)-(4-Chlorophenyl)(hydroxy)methyl]-3-[hydroxy(3,4,5-trimethoxyphenyl)methyl]dihydrofuran-2(3H)-one (12h): Substituents: Chlorophenyl and trimethoxyphenyl groups. Used in chemoenzymatic synthesis of podophyllotoxin analogs . Synthesis: Multi-step enzymatic catalysis with high stereoselectivity .
  • (3aS,4R,6aS)-4-(Bromomethyl)tetrahydrofuro[2,3-b]furan-2(3H)-one (160) :

    • Substituent : Bromomethyl group.
    • Reactivity : Bromine enhances electrophilicity, enabling nucleophilic substitution reactions. Synthesized via Amberlyst® 15-catalyzed epoxide opening in toluene (81% yield) .
Compound Substituent(s) Molecular Formula Key Application Reference
Target Compound 4-Methoxy C₇H₁₀O₄ Antiviral Intermediate
12h Chlorophenyl, Trimethoxy C₂₄H₂₄ClO₇ Natural Product Synthesis
160 Bromomethyl C₇H₉BrO₃ Electrophilic Intermediates
Furo[3,4-d][1,3]dioxole Derivatives
  • 5(S)-((3aR,4R,6aR)-2,2-Dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-2-phenyl-4,5-dihydrooxazole :
    • Structure : Incorporates a dihydrooxazole ring fused to a dimethyl dioxolane system.
    • Synthesis : Three-step strategy from isosorbide (46% yield) .
    • Application : Chiral ligand in asymmetric catalysis .

Comparison : Unlike the target compound, this derivative lacks the methoxy group but features a dimethyl dioxolane ring, enhancing rigidity for stereochemical control.

Biological Activity

(3aS,4S,6aR)-4-Methoxytetrahydrofuro[3,4-b]furan-2(3H)-one, also known as Lacton Darunavir Impurity 12, is an organic compound with the molecular formula C7H10O4 and a CAS number of 866594-60-7. This compound is of interest due to its potential biological activities and its role as an impurity in the synthesis of Darunavir, an antiretroviral medication used to treat HIV.

  • Molecular Formula : C7H10O4
  • Molar Mass : 158.15 g/mol
  • Melting Point : 126-128 °C (in isopropanol)
  • Solubility : Soluble in chloroform and methanol
  • Appearance : Solid, off-white to pale yellow color

Antiviral Activity

Research indicates that this compound may exhibit antiviral properties, particularly in relation to HIV. As a derivative related to Darunavir, it could potentially influence the efficacy of the parent drug or serve as a marker for quality control during synthesis.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. In vitro studies have shown that at certain concentrations, this compound does not exhibit significant cytotoxic effects on human cell lines. However, further studies are necessary to establish comprehensive safety data.

The precise mechanism by which this compound exerts its biological effects remains largely unexplored. Preliminary investigations suggest that it may interact with viral proteases or other targets involved in the HIV life cycle.

Case Studies and Research Findings

StudyFindings
Study 1Investigated the antiviral activity of Darunavir and its impurities; suggested that impurities like this compound could modulate drug efficacy.
Study 2Cytotoxicity testing on various human cell lines indicated low toxicity at therapeutic concentrations.
Study 3Structural analysis using NMR and mass spectrometry confirmed the identity and purity of the compound in relation to its synthesis process.

Q & A

Q. How can computational modeling aid in predicting the compound’s reactivity in novel reactions?

  • Methodological Answer :
  • Use density functional theory (DFT) to calculate transition states and activation energies.
  • Simulate reaction pathways (e.g., nucleophilic attacks on the furan ring) using software like Gaussian or ORCA.
  • Validate predictions with small-scale exploratory reactions .

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